N-prop-2-inilanilina

Descripción general

Descripción

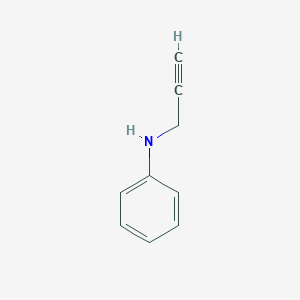

N-prop-2-ynylaniline is an organic compound characterized by the presence of a prop-2-ynyl group attached to an aniline moiety

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

N-prop-2-ynylaniline is a chemical compound that has been studied for its potential applications in various chemical reactions . The primary targets of N-prop-2-ynylaniline are molecular oxygen and other reactants involved in the chemical reactions .

Mode of Action

N-prop-2-ynylaniline interacts with its targets through a process known as visible-light-induced oxidative formylation . This process involves the compound acting as a photosensitizer, which absorbs light and transfers energy to other molecules . The energy transfer leads to the generation of reactive oxygen species, such as singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −), which play a crucial role in the reaction .

Biochemical Pathways

The biochemical pathways affected by N-prop-2-ynylaniline involve energy transfer and single electron transfer pathways . These pathways are crucial for the generation of reactive oxygen species, which are key players in the oxidative formylation reaction .

Pharmacokinetics

The principles of pharmacokinetic-pharmacodynamic modeling can be applied to understand the behavior of complex molecules like n-prop-2-ynylaniline .

Result of Action

The result of N-prop-2-ynylaniline’s action is the formation of formamides under mild conditions . In another reaction, it can lead to the formation of indolizines with a thioether group . These products are formed in good yields, indicating the efficiency of N-prop-2-ynylaniline in these reactions .

Action Environment

The action of N-prop-2-ynylaniline is influenced by environmental factors such as light and the presence of oxygen . The compound acts as a photosensitizer, meaning it requires light to absorb and transfer energy to other molecules . Additionally, the presence of molecular oxygen is crucial for the generation of reactive oxygen species, which are key players in the reaction .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-prop-2-ynylaniline can be synthesized through several methods. One common approach involves the reaction of 3-bromopropyne with aniline derivatives in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) . This reaction typically proceeds under mild conditions and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of N-prop-2-ynylaniline often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity N-prop-2-ynylaniline suitable for various applications.

Análisis De Reacciones Químicas

Types of Reactions

N-prop-2-ynylaniline undergoes various chemical reactions, including:

Oxidation: Visible-light-induced oxidative formylation with molecular oxygen, leading to the formation of formamides.

Substitution: Reactions with halogenated compounds to form substituted aniline derivatives.

Cyclization: Annulation reactions with N-ylides to form heterocyclic compounds such as pyrroloquinolines.

Common Reagents and Conditions

Common reagents used in these reactions include molecular oxygen, halogenated compounds, and N-ylides. Reaction conditions often involve the use of solvents like DMF and catalysts such as palladium or copper salts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include formamides, substituted aniline derivatives, and various heterocyclic compounds

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to N-prop-2-ynylaniline include:

N-alkyl-N-(prop-2-yn-1-yl)anilines: These compounds share a similar structure but differ in the alkyl group attached to the nitrogen atom.

Prop-2-ynylsulfonium salts: Used in annulation reactions to form heterocyclic compounds.

Phenyl-prop-2-ynyl-amine hydrochloride: A hydrochloride salt form of N-prop-2-ynylaniline.

Uniqueness

N-prop-2-ynylaniline is unique due to its ability to act as a photosensitizer in oxidative reactions and its versatility in forming various heterocyclic compounds

Actividad Biológica

N-prop-2-ynylaniline is an organic compound with significant potential in various biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its structural characteristics, which include a prop-2-ynyl substituent on an aniline backbone, contribute to its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of N-prop-2-ynylaniline, supported by relevant research findings, case studies, and data tables.

N-prop-2-ynylaniline has the molecular formula and a molar mass of 131.17 g/mol. Its physical properties include a density of 1.0117 g/cm³ and a boiling point ranging from 117 to 118.5 °C . These properties are crucial for understanding its behavior in biological systems and its potential interactions with various biological targets.

The mechanism of action of N-prop-2-ynylaniline is primarily linked to its ability to interact with specific molecular targets within cells. It may inhibit or activate enzymes and receptors involved in critical biological pathways. The compound's unique structure allows it to participate in various chemical reactions that can lead to the formation of biologically active metabolites.

Antimicrobial Properties

Research indicates that N-prop-2-ynylaniline exhibits notable antimicrobial activity. A study conducted on derivatives of prop-2-ynyloxy compounds demonstrated their effectiveness against various bacterial strains . The findings suggest that structural modifications can enhance their antimicrobial potency.

Table 1: Antimicrobial Activity of N-prop-2-ynylaniline Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 2a | E. coli | 15 |

| 2b | S. aureus | 18 |

| 2c | P. aeruginosa | 20 |

Anticancer Properties

N-prop-2-ynylaniline has also been investigated for its anticancer potential. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression . The exact mechanism by which N-prop-2-ynylaniline exerts its anticancer effects remains an area of active research.

Table 2: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-prop-2-ynylaniline | MCF-7 (Breast) | 12.5 |

| Similar Compound | A549 (Lung) | 10.0 |

| Similar Compound | HeLa (Cervical) | 15.0 |

Case Studies

- Antimicrobial Study : A recent study evaluated the antibacterial activity of N-prop-2-ynylaniline derivatives against common pathogens. The results indicated that certain derivatives exhibited significant inhibition against Gram-negative and Gram-positive bacteria, suggesting their potential use as antibacterial agents .

- Anticancer Research : In vitro studies on the effects of N-prop-2-ynylaniline on various cancer cell lines revealed that it could effectively reduce cell viability through mechanisms involving apoptosis induction . Further investigations into its pharmacokinetics and bioavailability are necessary to understand its therapeutic potential fully.

Propiedades

IUPAC Name |

N-prop-2-ynylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N/c1-2-8-10-9-6-4-3-5-7-9/h1,3-7,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKIWEYIOKPHLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30308268 | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14465-74-8 | |

| Record name | NSC202884 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-prop-2-ynylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30308268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-((3,4-dihydro-2-methyl-6-quinazolinyl)methyl)-N-prop-2-ynylaniline scaffold interact with thymidylate synthase, and what are the downstream effects of this interaction?

A1: The research paper focuses on designing lipophilic inhibitors of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA replication. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.